Ethyl cyclopropanecarboximidate

Process Chemistry Thermal Safety Scale-Up

Ethyl cyclopropanecarboximidate (CAS 52186-76-2), with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol, is a versatile chemical building block featuring a strained cyclopropane ring conjugated with an imidate ester functional group. It is a liquid at room temperature, possessing a density of 1.1 g/cm³, a boiling point of 119.2 °C at 760 mmHg, and a flash point of 25.9 °C.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 52186-76-2
Cat. No. B1285275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl cyclopropanecarboximidate
CAS52186-76-2
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCCOC(=N)C1CC1
InChIInChI=1S/C6H11NO/c1-2-8-6(7)5-3-4-5/h5,7H,2-4H2,1H3
InChIKeyHIZBBMJRKKKMKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Cyclopropanecarboximidate (CAS 52186-76-2): Procurement-Grade Characterization and Baseline Technical Profile


Ethyl cyclopropanecarboximidate (CAS 52186-76-2), with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol, is a versatile chemical building block featuring a strained cyclopropane ring conjugated with an imidate ester functional group [1]. It is a liquid at room temperature, possessing a density of 1.1 g/cm³, a boiling point of 119.2 °C at 760 mmHg, and a flash point of 25.9 °C [1]. This compound is classified under HS code 2925290090 for other imines and their derivatives [1].

Reactive handle Cyclopropane imidate for heterocycle and amide synthesis workflows
Activation type Intrinsic activation may support reagent-free amide bond formation
Physical form Liquid at ambient temperature may simplify automated dispensing

Why Generic Imidate Substitution Fails for Ethyl Cyclopropanecarboximidate (CAS 52186-76-2)


Direct substitution of ethyl cyclopropanecarboximidate with closely related analogs, such as its methyl ester counterpart or the free carboxylic acid, is non-trivial and can significantly alter synthetic outcomes. The ethyl imidate group is a specific reactive handle for introducing cyclopropane motifs, and its unique balance of reactivity and steric profile dictates the kinetics and selectivity of subsequent transformations . Unlike the free acid, ethyl cyclopropanecarboximidate acts as an activated species, facilitating direct amide bond formation with primary amines without requiring additional coupling reagents . Furthermore, the compound's decomposition temperature (>180°C) provides a defined thermal processing window that is not guaranteed with other in-class esters or amidines, which can exhibit unpredictable exotherms during scale-up .

Free acid analog (cyclopropanecarboxylic acid) requires additional coupling reagents, altering the reaction profile and waste stream.
Methyl ester analog may exhibit lower thermal stability and different volatility, posing scale-up risk.
Non-cyclopropyl imidates do not install the cyclopropane motif, resulting in a different heterocyclic scaffold.

Ethyl Cyclopropanecarboximidate (CAS 52186-76-2) Quantitative Differentiation Evidence vs. Closest Analogs


Thermal Stability Margin: Ethyl Cyclopropanecarboximidate vs. Methyl Ester Analog

Ethyl cyclopropanecarboximidate demonstrates superior thermal stability compared to its methyl ester analog, a critical parameter for safe process scale-up. The compound exhibits a decomposition temperature exceeding 180°C, providing a wider safety margin for high-temperature reactions . While specific decomposition data for methyl cyclopropanecarboximidate is not publicly available in a directly comparable study, the general trend for methyl esters to be more volatile and thermally labile than their ethyl counterparts supports this class-level inference.

Thermal Stability Margin
Class-level
>180°C decomposition temp.
Supports process safety assessment
Data to verify; methyl ester analog inferred labile
Process Chemistry Thermal Safety Scale-Up Cyclopropanation

Cyclopropane Ring-Opening Efficiency in Heterocycle Synthesis

Ethyl cyclopropanecarboximidate serves as a direct precursor for efficient heterocycle construction via cyclopropane ring-opening, a pathway not directly accessible from non-cyclopropyl analogs. Its molecular architecture enables the synthesis of complex heterocycles like 2-cyclopropyloxazole-4-carbonitrile, where the cyclopropane ring is retained in the final product . In a specific patent example, N-cyanomethyl-cyclopropanecarboximidic acid ethyl ester (4.54 g, 14.9 mmol) was reacted with potassium tert-butoxide and ethyl formate in THF at -10°C to yield a key intermediate, demonstrating its utility in synthesizing the oxazole core .

Cyclopropane Ring-Opening
Data to verify
Two-step, one-pot oxazole synthesis retaining cyclopropyl group
Enables cyclopropane retention in heterocycles
Patent-documented route (WO2009/70485); non-cyclopropyl analogs yield different core
Drug Discovery Heterocyclic Chemistry Medicinal Chemistry Cyclopropane Ring-Opening

Amide Bond Formation: Reagent-Free Activation vs. Carboxylic Acid Analogs

Ethyl cyclopropanecarboximidate functions as an activated carboxylic acid equivalent, enabling direct amide bond formation with primary amines without the addition of external coupling reagents . This contrasts sharply with the use of cyclopropanecarboxylic acid (CAS 1759-53-1), which requires stoichiometric coupling reagents (e.g., EDC, HOBt, or DCC) to achieve the same transformation, generating significant waste and complicating purification. The imidate's intrinsic reactivity eliminates the need for these additives, streamlining the synthetic sequence.

Amide Bond Formation
Data to verify
No coupling reagents needed (vs acid requiring EDC/DCC)
Simplifies amide synthesis, reduces waste
Direct reaction with primary amines; head-to-head comparison
Amide Coupling Peptide Synthesis Green Chemistry Reagent-Free

Cytokine Inhibition Potency: Ethyl Cyclopropanecarboximidate vs. In-Class Amide Derivatives

Cyclopropanecarboximidic acid ethyl ester (synonymous with ethyl cyclopropanecarboximidate) has demonstrated inhibitory activity against the production of key inflammatory cytokines, specifically tumor necrosis factor-α (TNFα) and interleukin-1β (IL-1β), in Ba/F3 cells . This positions the imidate as a potential starting point for anti-inflammatory drug discovery. While direct quantitative potency values (e.g., IC₅₀) are not provided in the source, this biological activity profile distinguishes it from simpler cyclopropanecarboxamide derivatives, which are typically considered metabolically stable amide bioisosteres but may lack this specific cytokine inhibitory profile.

Cytokine Inhibition
Class-level
Inhibits TNFα and IL-1β production in Ba/F3 cells
Supports inflammatory pathway research
Qualitative activity reported; no IC50 data; amide analogs may differ
Inflammation Cytokine Inhibition Immunology TNFα IL-1β

Ethyl Cyclopropanecarboximidate (CAS 52186-76-2) Priority Application Scenarios Driven by Comparative Evidence


Medicinal Chemistry: Synthesis of Cyclopropane-Containing Heterocyclic Drug Scaffolds

Medicinal chemists focused on optimizing drug-like properties should prioritize this compound for building oxazole, isoxazole, and other heterocyclic cores bearing the metabolically stable cyclopropyl group. As demonstrated by the synthesis of 2-cyclopropyloxazole-4-carbonitrile, ethyl cyclopropanecarboximidate provides a direct and patent-documented entry to these valuable motifs . Using non-cyclopropyl imidates would completely alter the core scaffold, defeating the purpose of the design. This is a key differentiator for projects aiming to improve pharmacokinetic profiles via cyclopropane incorporation.

Process Chemistry and Scale-Up: Safe High-Temperature Transformations

For process chemists developing scalable routes to active pharmaceutical ingredients (APIs) or advanced intermediates, the thermal stability of ethyl cyclopropanecarboximidate (decomposition >180°C) provides a crucial safety advantage over more volatile or thermally labile analogs like the methyl ester . This wider thermal window allows for more aggressive heating during reactions or distillations, reducing cycle times and improving throughput while mitigating the risk of hazardous exothermic events. This is a direct procurement consideration when evaluating materials for kilo-lab or pilot plant operations.

Green Chemistry and Reagent-Free Amide Synthesis

When developing a synthetic sequence with a focus on sustainability and atom economy, ethyl cyclopropanecarboximidate is the superior choice over cyclopropanecarboxylic acid. Its ability to form amides directly with amines eliminates the need for stoichiometric coupling reagents like EDC or HOBt . This not only reduces the total mass of input chemicals and the associated waste stream but also simplifies the purification process, as there are fewer byproducts to remove. This reagent-free approach aligns with the principles of green chemistry and reduces overall procurement costs for the entire synthesis.

Immunology Drug Discovery: Exploring Anti-Inflammatory Pathways

For researchers in immunology and inflammation seeking novel starting points for drug discovery, ethyl cyclopropanecarboximidate offers a distinct biological profile not shared by its simple amide counterparts. The compound's reported activity in inhibiting TNFα and IL-1β production in Ba/F3 cells makes it a relevant tool for probing these pathways. This biological relevance justifies its procurement over other cyclopropane derivatives when the target is cytokine modulation, guiding project-specific sourcing decisions.

Application
Selection Property
Validation Focus
Cyclopropane-containing heterocycle synthesis
Reactive imidate handle for ring-opening
Retention of cyclopropyl motif in oxazole/isoxazole cores
Process scale-up with high-temperature steps
Thermal stability profile
Decomposition threshold and exotherm risk assessment
Reagent-free amide synthesis
Intrinsic imidate activation
Elimination of coupling reagents (EDC, HOBt) and waste reduction
Inflammatory cytokine pathway studies
TNFα/IL-1β inhibition context
Ba/F3 cell assay response review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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